5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes both pyrazole and benzoxazine rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(3-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazole and benzoxazine structures, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, using palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzoxazine rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole and benzoxazine derivatives, such as:
- 5-(3-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER
- 5-(3-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER
These compounds share similar structures but differ in the substituents on the phenyl rings, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of 5-(3-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER lies in its specific combination of substituents, which confer distinct properties and applications.
Properties
Molecular Formula |
C24H20ClFN2O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20ClFN2O2/c1-2-29-22-8-4-7-19-21-14-20(15-9-11-18(26)12-10-15)27-28(21)24(30-23(19)22)16-5-3-6-17(25)13-16/h3-13,21,24H,2,14H2,1H3 |
InChI Key |
HLJZQDKEDAJTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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